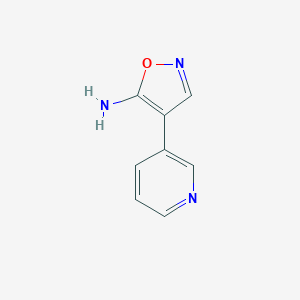

4-(吡啶-3-基)-1,2-噁唑-5-胺

描述

Synthesis Analysis

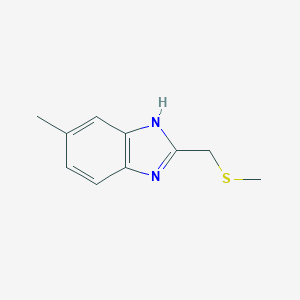

The synthesis of compounds related to 4-(Pyridin-3-yl)-1,2-oxazol-5-amine often involves interactions between different heterocyclic scaffolds. For example, the synthesis of derivatives from triazine and triazolamine precursors has been reported, showcasing solvent-free interactions and transformations under autoclave conditions without altering the methylsulfanyl group, indicating the versatility and reactivity of these heterocyclic systems (Shtaitz et al., 2023).

Molecular Structure Analysis

Molecular structure determinations, often through X-ray crystallography, provide insights into the arrangement and geometry of molecules. For instance, certain derivatives crystallize in non-centrosymmetric space groups with triclinic systems, forming structures through intermolecular contacts (Shtaitz et al., 2023). These findings highlight the complex and diverse molecular architectures possible within this class of compounds.

科学研究应用

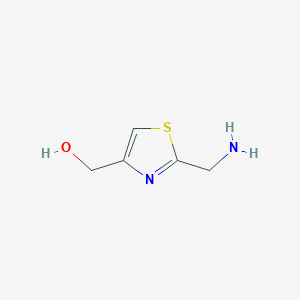

合成和抗菌活性化合物4-(吡啶-3-基)-1,2-噁唑-5-胺及其衍生物已被合成并评估其抗菌活性。研究表明,诸如5-吡啶-4-基-1,3,4-噁二唑-2-硫醇和4-氨基-5-吡啶-4-基-4H-1,2,4-三唑-3-硫醇等衍生物对各种微生物表现出良好至中等的抗菌活性。这突显了这些化合物在开发新的抗菌剂方面的潜力 (Bayrak et al., 2009)。

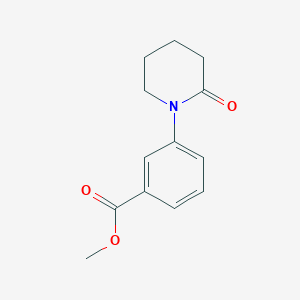

抗癌评估从4-(吡啶-3-基)-1,2-噁唑-5-胺衍生的化合物也已被合成并评估其抗癌性能。一系列N-取代-1,3,4-噁二唑-2-胺、噻二唑-2-胺和三唑-3-硫酮对各种人类癌细胞系表现出显著的细胞毒性,其中某些Mannich碱对胃癌细胞表现出强效活性。这表明该化合物的衍生物可能成为新抗癌药物的引物 (Abdo & Kamel, 2015)。

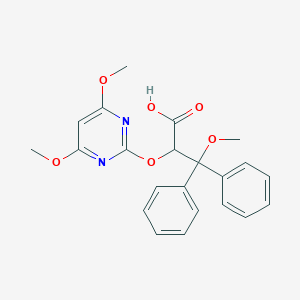

化学合成和表征已广泛研究了4-(吡啶-3-基)-1,2-噁唑-5-胺的各种衍生物的合成方法和表征。这些衍生物包括新型的双杂环双偶氮染料和噻唑烷酮,展示了该化合物在化学合成中的多功能性以及在材料科学和药物化学中的潜在应用 (Modi & Patel, 2013; Dave et al., 2007)。

作用机制

Target of Action

Similar compounds have been found to inhibit cdk2, a cyclin-dependent kinase involved in cell cycle regulation . Another study suggests that pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives, which share structural similarities with the compound , may act as potent modulators of Nur77, a nuclear receptor involved in apoptosis and cell proliferation .

Mode of Action

Based on the actions of structurally similar compounds, it may interact with its targets by binding to the active site, thereby inhibiting the function of the target protein . This interaction could lead to changes in cellular processes such as cell cycle progression or apoptosis.

Biochemical Pathways

For instance, inhibition of CDK2 can disrupt the cell cycle, preventing cell proliferation . Modulation of Nur77 can also influence apoptosis, potentially leading to cell death .

Pharmacokinetics

A study on a similar compound, pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide, suggests that it possesses good plasma stability . This could potentially impact the bioavailability of 4-(Pyridin-3-yl)-1,2-oxazol-5-amine, although further studies are needed to confirm this.

Result of Action

Based on the actions of similar compounds, it may lead to inhibition of cell proliferation and induction of apoptosis . These effects could potentially be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer.

属性

IUPAC Name |

4-pyridin-3-yl-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-8-7(5-11-12-8)6-2-1-3-10-4-6/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZAQWMTZPBTIEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(ON=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90587618 | |

| Record name | 4-(Pyridin-3-yl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pyridin-3-yl)-1,2-oxazol-5-amine | |

CAS RN |

186960-06-5 | |

| Record name | 4-(Pyridin-3-yl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1-](/img/structure/B61316.png)

![(R)-(-)-1-[7-(Dimethylaminosulfonyl)benzofurazan-4-yl]pyrrolidin-3-yl isothiocyanate](/img/structure/B61319.png)

![3-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B61323.png)

![4-{[(2-tert-Butoxy-2-oxoethyl)amino]methyl}cyclohexane-1-carboxylic acid](/img/structure/B61326.png)

![3-[Bis(cyanomethyl)amino]propanenitrile](/img/structure/B61329.png)